Cerulenin

Catalog No.
S523218
CAS No.
17397-89-6
M.F
C12H17NO3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerulenin

CAS Number

17397-89-6

Product Name

Cerulenin

IUPAC Name

(2R,3S)-3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-2-3-4-5-6-7-8-9(14)10-11(16-10)12(13)15/h2-3,5-6,10-11H,4,7-8H2,1H3,(H2,13,15)/b3-2+,6-5+/t10-,11-/m1/s1

InChI Key

GVEZIHKRYBHEFX-NQQPLRFYSA-N

SMILES

CC=CCC=CCCC(=O)C1C(O1)C(=O)N

Solubility

Slightly soluble

Synonyms

Cerulenin; Helicocerin; 17397-89-6; CHEMBL45627; CHEBI:171741; Cerulenin, Cephalosporium caerulens; AC1NQZF4; EINECS 241-424-8;

Canonical SMILES

CC=CCC=CCCC(=O)C1C(O1)C(=O)N

Isomeric SMILES

C/C=C/C/C=C/CCC(=O)[C@@H]1[C@@H](O1)C(=O)N

Description

The exact mass of the compound Cerulenin is 223.12084 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116069. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides. It belongs to the ontological category of epoxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cerulenin is a natural antifungal antibiotic initially derived from the fungus Cephalosporium caerulens. It is primarily known for its ability to inhibit the biosynthesis of fatty acids and sterols, making it a significant compound in biochemical research and potential therapeutic applications. The chemical structure of cerulenin is characterized by the formula C₁₂H₁₇NO₃, featuring a unique oxirane ring that contributes to its biological activity. Cerulenin acts as an irreversible inhibitor of fatty acid synthase, particularly targeting the β-ketoacyl-acyl carrier protein synthase enzymes, which play crucial roles in lipid metabolism .

Cerulenin's antifungal activity stems from its ability to disrupt fungal cell wall synthesis. Fungi require fatty acids and sterols as essential components of their cell membranes. By inhibiting fatty acid synthesis, cerulenin disrupts the formation of these vital components, leading to impaired fungal growth and ultimately cell death [, ].

Furthermore, cerulenin exhibits antitumor properties. Studies have shown it can induce apoptosis (programmed cell death) in cancer cells by targeting fatty acid synthase and disrupting their metabolic processes [].

Cell Death and Cancer

Cerulenin has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines [1]. Researchers are investigating how Cerulenin disrupts cellular functions to trigger this process, with the aim of developing new cancer therapies.

[1]

Diabetes Research

Cerulenin may play a role in the development of insulin resistance, a hallmark of type 2 diabetes. Studies suggest that Cerulenin disrupts fatty acid synthesis in pancreatic beta cells, which are responsible for insulin production [2]. This research could help us understand the mechanisms behind diabetes and develop new treatment strategies.

[2]

Investigating Infectious Disease

[3]

Cerulenin's mechanism of action involves covalent modification of key enzymes in the fatty acid synthesis pathway. It irreversibly binds to the active sites of enzymes such as FabB and FabF, leading to permanent inactivation. This binding occurs through thioacylation, where cerulenin reacts with an active-site cysteine residue on these enzymes. The inhibition results in a decreased capacity for fatty acid synthesis, affecting cellular energy metabolism and growth .

In addition to inhibiting fatty acid synthesis, cerulenin also impacts sterol biosynthesis by inhibiting HMG-CoA synthetase activity. This dual inhibition can lead to significant metabolic alterations within cells, including changes in energy availability and lipid composition .

Cerulenin exhibits various biological activities beyond its antifungal properties. It has been shown to induce weight loss in mice by inhibiting feeding through mechanisms that may involve hypothalamic neuropeptides. This effect is independent of leptin signaling pathways, suggesting that cerulenin may modulate appetite regulation through alternative routes .

In cancer research, cerulenin has demonstrated cytotoxic effects against various human cancer cell lines by inducing apoptosis. Its ability to inhibit fatty acid synthase leads to the accumulation of malonyl-coenzyme A, which is toxic to cells with upregulated fatty acid synthase activity. Notably, cerulenin has been reported to decrease HER2/neu protein levels in breast cancer cells, indicating its potential as a therapeutic agent in oncology .

Several methods have been developed for synthesizing cerulenin. One notable approach involves the use of chiral oxiranyllithium reagents combined with Sharpless epoxidation techniques. This method allows for the construction of the compound's complex structure from simpler precursors like glucose and tartaric acid. The synthesis typically requires careful control of stereochemistry to ensure the correct configuration of the oxirane ring .

Cerulenin's applications extend across various fields, including:

  • Antifungal Treatment: Its primary use as an antifungal agent against yeast-type fungi and filamentous fungi.
  • Cancer Research: Investigated for its potential role in targeting fatty acid synthase in cancer therapy.
  • Metabolic Studies: Used in research to understand lipid metabolism and appetite regulation.
  • Biochemical Research: Serves as a tool for studying fatty acid synthesis pathways and enzyme inhibition mechanisms .

Research indicates that cerulenin interacts with multiple metabolic pathways beyond lipid synthesis. It has been shown to stimulate fatty acid oxidation by activating carnitine palmitoyltransferase 1 (CPT1), an enzyme normally inhibited by malonyl-CoA. This interaction suggests that cerulenin may enhance energy availability within cells while simultaneously inhibiting lipid biosynthesis . Additionally, studies have explored its effects on neuropeptide signaling related to appetite control and metabolic regulation .

Cerulenin shares structural and functional similarities with several other compounds that inhibit fatty acid synthesis or have antifungal properties. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeMechanism of ActionUnique Features
CeruleninNatural productIrreversible inhibition of fatty acid synthaseFirst known antibiotic targeting lipid synthesis
TriclosanSynthetic antibacterialInhibits enoyl-acyl carrier protein reductaseBroad-spectrum antibacterial activity
ThiopeptoneNatural productInhibits bacterial protein synthesisStrong activity against Gram-positive bacteria
CinnamaldehydeNatural compoundDisrupts membrane integrityExhibits anti-inflammatory properties
Mycolic AcidLipid componentEssential for mycobacterial cell wallUnique structure critical for pathogen survival

Cerulenin stands out due to its specific irreversible binding mechanism and dual role in inhibiting both fatty acid and sterol biosynthesis, making it a valuable compound in both pharmacological and biochemical contexts .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

223.12084340 g/mol

Monoisotopic Mass

223.12084340 g/mol

Heavy Atom Count

16

LogP

1.2

Appearance

Solid powder

Melting Point

93.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MF286Y830Q

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as a biochemical tool, Cerulenin is shown to cause dramatic weight loss in animals

Pharmacology

Cerulenin is an antifungal antibiotic isolated from Cephalosporium caerulens. It interrupts fungal growth by inhibiting the biosynthesis of sterols and fatty acids (inhibits bacterial fatty acid synthesis). It also inhibits HMG-CoA synthetase activity. Cerulenin produces metabolic effects similar to effects of leptin, but through mechanisms that are independent of, or down-stream from, both leptin and melanocortin receptors.

MeSH Pharmacological Classification

Antifungal Agents

Mechanism of Action

Irreversibly binds to fatty acid synthase, specifically b-ketoacyl-acyl carrier protein synthase (FabH, FabB and FabF condensation enzymes). A number of tumor cells and cell lines have been observed to have highly upregulated expression and activity of fatty acid synthase (FAS). Inhibition of FAS by cerulenin leads to cytotoxicity and apoptosis in human cancer cell lines, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FAS pathway.

Pictograms

Irritant

Irritant

Other CAS

17397-89-6

Wikipedia

Cerulenin

Dates

Modify: 2023-08-15
1: Tamura H, Okada H, Kume K, Koyano T, Goshima T, Nakamura R, Akao T, Shimoi H,
2: Zheng B, Zhu S, Wu X. Clickable analogue of cerulenin as chemical probe to
3: Trajtenberg F, Altabe S, Larrieux N, Ficarra F, de Mendoza D, Buschiazzo A,
4: Porrini L, Cybulski LE, Altabe SG, Mansilla MC, de Mendoza D. Cerulenin
5: Cheng G, Palanisamy AP, Evans ZP, Sutter AG, Jin L, Singh I, May H, Schmidt
6: Dridi S, Decuypere E, Buyse J. Cerulenin upregulates heat shock protein-70
7: Shiragami R, Murata S, Kosugi C, Tezuka T, Yamazaki M, Hirano A, Yoshimura Y,
8: Tapia V E, Anschau A, Coradini AL, T Franco T, Deckmann AC. Optimization of
9: Banaś W, Furmanek T, Banaś A. Effect of haloxyfop and cerulenin on de novo
10: Jeong NY, Lee JS, Yoo KS, Oh S, Choe E, Lee HJ, Park BS, Choi YH, Yoo YH.
11: Nguyen LN, Nosanchuk JD. The inhibitory effect of cerulenin to yeasts is
12: Jeong NY, Yoo YH. Cerulenin-induced apoptosis is mediated by disrupting the
13: Liu ZL, Wang G, Shu Y, Zou PA, Zhou Y, Yin QS. Enhanced antitumor activity of
14: Mao L, Inoue K, Tao Y, Montelione GT, McDermott AE, Inouye M. Suppression of
15: Murata S, Yanagisawa K, Fukunaga K, Oda T, Kobayashi A, Sasaki R, Ohkohchi N.
16: Fu DH, Liu ZL, Liu JS, Luo Y, Shu Y, Huang SH, Han ZM. Transepithelial
17: Diwischek F, Morschhäuser J, Holzgrabe U. Cerulenin analogues as inhibitors
18: Van Bogaert IN, Develter D, Soetaert W, Vandamme EJ. Cerulenin inhibits de
19: Geerts D, Wallick CJ, Koomoa DL, Koster J, Versteeg R, Go RC, Bachmann AS.
20: Ho TS, Ho YP, Wong WY, Chi-Ming Chiu L, Wong YS, Eng-Choon Ooi V. Fatty acid

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